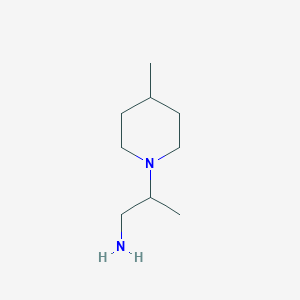
2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one, also known as EPP, is a chemical compound that has been the subject of extensive scientific research. This molecule belongs to the pyridazine family and has a unique structure that makes it a promising candidate for various applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one and related compounds have been the focus of various synthetic routes and chemical reaction studies. These compounds are synthesized through different methodologies involving reactions with amines, acetylenecarboxylic acids, and other core reagents. For instance, the reaction of diethyl acetylenedicarboxylate with amines has been explored for the synthesis of pyridazinone derivatives, revealing insights into hydrolysis mechanisms and the influence of structural modifications on chemical behavior (Iwanami et al., 1964). Similarly, the synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been reported, underscoring the versatility of pyridazinone scaffolds in organic synthesis (Alonazy et al., 2009).
Pharmacological Potential
Research has delved into the pharmacological potential of pyridazinone derivatives, particularly their affinity toward alpha(1)- and alpha(2)-adrenoceptors. Compounds within this class have shown promising affinities, indicating potential applications in the development of drugs targeting adrenergic receptors (Barbaro et al., 2001). Additionally, studies on the structural characterization of analgesic isothiazolopyridines, including derivatives similar in structure to 2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one, have contributed valuable insights into the molecular basis of analgesic activity (Karczmarzyk & Malinka, 2008).
Enzymatic and Biological Activities
The exploration of enzymatic and biological activities of pyridazinone derivatives has been a focal point of research. Studies have identified novel ester and hydrazide derivatives of pyridazinone exhibiting inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Ozçelik et al., 2010). Moreover, the herbicidal activities of pyridazinone derivatives have been investigated, revealing their potential as agrochemicals (Hilton et al., 1969).
Propriétés
IUPAC Name |
2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-21-16(22)9-8-15(18-21)17(23)20-12-10-19(11-13-20)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQHDINVIGFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672851.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)









